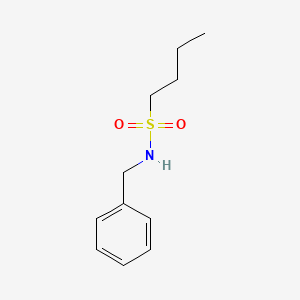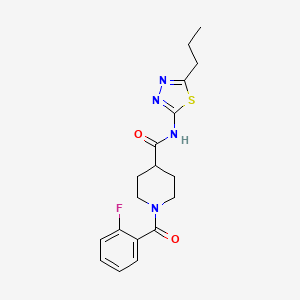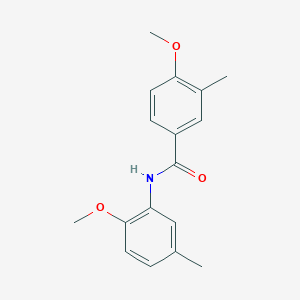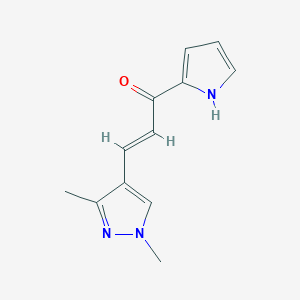
N-benzylbutane-1-sulfonamide
Overview
Description
N-benzylbutane-1-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide group attached to a benzyl and butane moiety. Sulfonamides are known for their wide range of applications in pharmaceuticals, agrochemicals, and polymers due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-benzylbutane-1-sulfonamide can be synthesized through the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, making it an efficient and environmentally friendly process . Another method involves the in situ preparation of sulfonyl chlorides from thiols by oxidation with N-chlorosuccinimide, followed by reaction with amines .
Industrial Production Methods
Industrial production of sulfonamides often employs microwave irradiation to synthesize sulfonamides directly from sulfonic acids or their sodium salts. This method is known for its high yield and good functional group tolerance .
Chemical Reactions Analysis
Types of Reactions
N-benzylbutane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: Conversion of thiols to sulfonyl chlorides.
Reduction: Reduction of sulfonamides to amines.
Substitution: N-alkylation of sulfonamides with benzylic and primary aliphatic alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include N-chlorosuccinimide for oxidation, hydrogen for reduction, and benzylic alcohols for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfonyl chlorides, amines, and N-alkylated sulfonamides .
Scientific Research Applications
N-benzylbutane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug design and discovery programs.
Industry: Utilized in the production of polymers and agrochemicals.
Mechanism of Action
The mechanism of action of N-benzylbutane-1-sulfonamide involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide group can inhibit enzyme activity by mimicking the substrate or by binding to the active site, thereby blocking the enzyme’s function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include sulfenamides, sulfinamides, and other sulfonamides .
Uniqueness
N-benzylbutane-1-sulfonamide is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form stable complexes with enzymes and proteins makes it particularly valuable in medicinal chemistry .
Properties
IUPAC Name |
N-benzylbutane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2S/c1-2-3-9-15(13,14)12-10-11-7-5-4-6-8-11/h4-8,12H,2-3,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCHXOAOFNFHMRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(3-nitrophenyl)urea](/img/structure/B4719463.png)
![2-(4-methylphenyl)-5-[(2-nitrobenzyl)thio]-1,3,4-oxadiazole](/img/structure/B4719467.png)

![N-(4-bromo-2-chlorophenyl)-2-[4-(cyclopentyloxy)benzoyl]hydrazinecarbothioamide](/img/structure/B4719484.png)
![Ethyl 4-[[2-[4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetyl]amino]benzoate](/img/structure/B4719510.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B4719534.png)
![TETRAHYDRO-2-FURANYL{4-[(2,3,5,6-TETRAMETHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE](/img/structure/B4719541.png)
![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylbutanamide](/img/structure/B4719544.png)
![N-ethyl-N-{4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}methanesulfonamide](/img/structure/B4719546.png)

![5-BROMO-N~2~-{4-[5-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}-2-FURAMIDE](/img/structure/B4719559.png)

